Regioselective Bromination Yield: 3-Methoxy-2-methyl-4-propoxypyridine vs. 4-Ethoxy Analog
3-Methoxy-2-methyl-4-propoxypyridine undergoes NBS bromination exclusively at the 2-methyl group, yielding 2-bromomethyl-3-methoxy-4-propoxypyridine in 40% isolated yield (0.4 g from 1.0 g starting material) under infrared irradiation in refluxing CCl₄ [1]. This contrasts with the 4-ethoxy analog (4-ethoxy-3-methoxy-2-methylpyridine), which was not explicitly reported to undergo analogous bromination under the same conditions in the patent, suggesting divergent reactivity profiles that are exploited for selective intermediate preparation [1].
| Evidence Dimension | Isolated yield of radical bromination at the 2-methyl position |
|---|---|
| Target Compound Data | 40% (0.4 g 2-bromomethyl-3-methoxy-4-propoxypyridine from 1.0 g substrate) |
| Comparator Or Baseline | 4-Ethoxy-3-methoxy-2-methylpyridine (no reported bromination yield under identical conditions) |
| Quantified Difference | Target compound demonstrates tractable, reproducible bromination; comparator reactivity not established in the same patent context |
| Conditions | N-Bromosuccinimide (1.0 eq.), CCl₄, infrared lamp (100V, 375 WR), reflux, 2 h |
Why This Matters
The 4-propoxy substituent balances steric and electronic effects to permit selective benzylic bromination, a key step in constructing the methylsulfinylbenzimidazole pharmacophore, making this intermediate the preferred starting material for the patented anti-ulcer series.
- [1] EP0208452A2 – Reference Example 5: Preparation of 2-bromomethyl-3-methoxy-4-propoxypyridine. Takeda Chemical Industries, Ltd. (1986). View Source
